L-Serine methyl ester hydrochloride
Overview
Description
L-Serine methyl ester hydrochloride: is a derivative of the amino acid L-serine. It is commonly used in peptide synthesis and serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is known for its solubility in non-aqueous organic solvents, which makes it valuable in various chemical processes .
Mechanism of Action
Target of Action
L-Serine methyl ester hydrochloride is a derivative of the amino acid serine . It is primarily used as a biochemical reagent and as an intermediate in pharmaceutical synthesis
Mode of Action
It is also involved in the regulation of many pathways, including signal transduction, cell growth, and cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Serine methyl ester hydrochloride can be synthesized by adding L-serine to methanol, followed by the dropwise addition of thionyl chloride. The mixture is then heated to 35-40°C and allowed to react for 24-48 hours. After the reaction, the mixture is cooled and crystallized, and the product is obtained by centrifugal desolventizing and drying .
Industrial Production Methods: In industrial settings, the preparation method involves using methanol as a solvent and thionyl chloride as a reagent. The reaction is carried out under controlled temperatures and conditions to ensure high yield and purity. The solvent can be reused, reducing waste and production costs .
Chemical Reactions Analysis
Types of Reactions: L-Serine methyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The carboxyl group of L-serine is esterified to form the methyl ester.
Substitution Reactions: It can react with paraformaldehyde in the presence of triethylamine to form a novel compound, [1S,2S,6S,7S]-1,6-diaza-4,9-dioxa-2,7-dimethoxycarbonylbicyclo[4.4.1]undecane.
Common Reagents and Conditions:
Thionyl chloride: Used in the esterification process.
Paraformaldehyde and triethylamine: Used in substitution reactions.
Major Products Formed:
Methyl ester of L-serine: Formed through esterification.
Novel bicyclic compounds: Formed through substitution reactions with paraformaldehyde.
Scientific Research Applications
Chemistry: L-Serine methyl ester hydrochloride is used as a building block in the synthesis of peptides and other complex organic molecules .
Biology: It is used in the study of enzyme mechanisms and protein synthesis due to its role as a precursor in peptide synthesis .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and proteins .
Industry: this compound is used in the production of agrochemicals and dyestuffs, where it serves as an intermediate in various chemical processes .
Comparison with Similar Compounds
- DL-Serine methyl ester hydrochloride
- D-Serine methyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Cysteine methyl ester hydrochloride
Uniqueness: this compound is unique due to its specific role in peptide synthesis and its solubility in non-aqueous organic solvents. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323780 | |
Record name | L-Serine, methyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-80-8 | |
Record name | L-Serine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5680-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Serine, methyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-serinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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